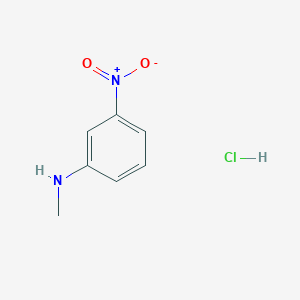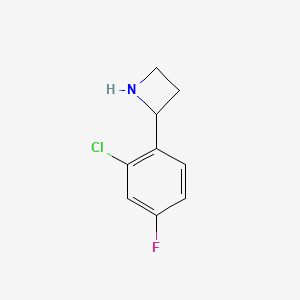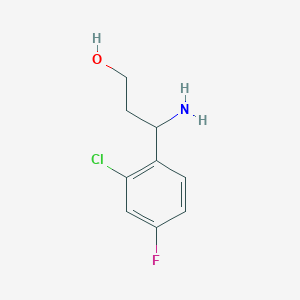![molecular formula C9H16O B13525161 4,4-Dimethyl-1-oxaspiro[2.5]octane CAS No. 170704-96-8](/img/structure/B13525161.png)
4,4-Dimethyl-1-oxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-oxaspiro[2.5]octane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with two methyl groups attached to the cyclohexane ring. The presence of the spiro linkage and the oxirane ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.5]octane typically involves the reaction of a suitable cyclohexanone derivative with an epoxide precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the spirocyclization reaction. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Substituted oxaspiro derivatives.
Scientific Research Applications
4,4-Dimethyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.5]octane involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[2.5]octane
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
Uniqueness
4,4-Dimethyl-1-oxaspiro[2.5]octane is unique due to its specific substitution pattern and the presence of two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar spirocyclic compounds. Its unique structure makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
170704-96-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4,4-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C9H16O/c1-8(2)5-3-4-6-9(8)7-10-9/h3-7H2,1-2H3 |
InChI Key |
WYELSWCDEIETOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC12CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


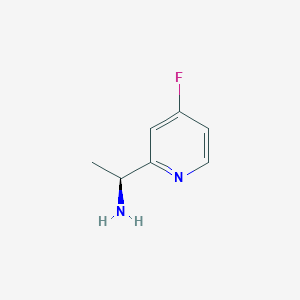
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)
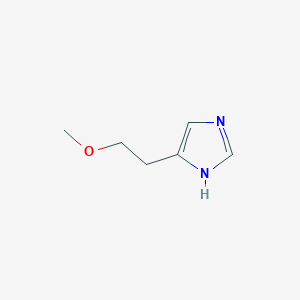
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

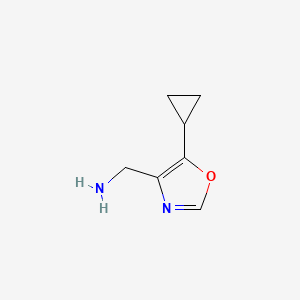
![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)

